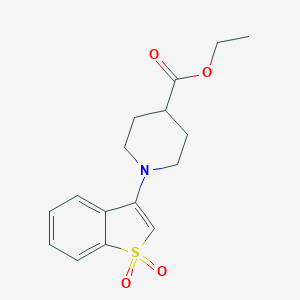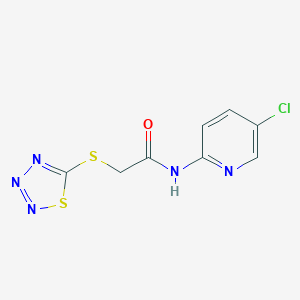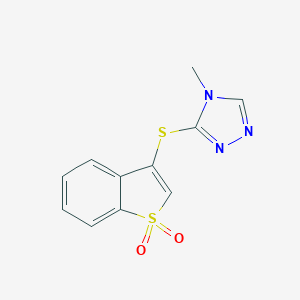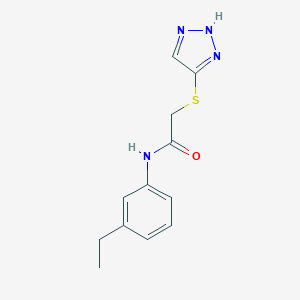
N-phenylthiomorpholine-4-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenylthiomorpholine-4-carbothioamide (PTMTC) is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. PTMTC is a thiol-containing compound that has been investigated for its ability to bind to metal ions, making it a useful tool in various biochemical and physiological studies.
作用机制
N-phenylthiomorpholine-4-carbothioamide binds to metal ions through its thiol group, forming a stable complex. The binding of this compound to metal ions can affect the structure and function of proteins that are involved in metal ion homeostasis. For example, this compound has been shown to inhibit the activity of copper-transporting ATPases, which are responsible for transporting copper ions across cell membranes.
Biochemical and Physiological Effects:
The binding of this compound to metal ions can have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by disrupting copper homeostasis. In addition, this compound has been shown to protect against oxidative stress by chelating metal ions that can generate reactive oxygen species.
实验室实验的优点和局限性
The use of N-phenylthiomorpholine-4-carbothioamide in lab experiments has several advantages. This compound is a stable compound that can be easily synthesized and purified. In addition, this compound has a high affinity for metal ions, making it a useful tool for investigating metal ion homeostasis. However, this compound has some limitations. This compound can bind to other thiols in biological systems, leading to nonspecific effects. In addition, this compound can interfere with other metal-binding proteins, making it difficult to interpret the results of experiments.
未来方向
There are several future directions for the use of N-phenylthiomorpholine-4-carbothioamide in scientific research. One area of interest is the role of this compound in metal ion homeostasis in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of this compound-based therapeutics for cancer treatment. Finally, the development of new chelating agents based on this compound could lead to the discovery of new metal ion-binding proteins and pathways.
In conclusion, this compound is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been investigated for its ability to bind to metal ions, making it a useful tool in various biochemical and physiological studies. This compound has several advantages and limitations for lab experiments, and there are several future directions for the use of this compound in scientific research.
合成方法
N-phenylthiomorpholine-4-carbothioamide can be synthesized by reacting phenyl isothiocyanate with thiomorpholine-4-carbothioamide in the presence of a base. The reaction yields this compound as a white solid with a melting point of 182-184°C. The purity of this compound can be determined by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-phenylthiomorpholine-4-carbothioamide has been widely used in scientific research as a chelating agent for metal ions. Metal ions play a crucial role in many biological processes, and their binding to proteins can affect their structure and function. This compound has been shown to bind to metal ions such as copper, nickel, and zinc, making it a useful tool for investigating the role of metal ions in biological systems.
属性
分子式 |
C11H14N2S2 |
|---|---|
分子量 |
238.4 g/mol |
IUPAC 名称 |
N-phenylthiomorpholine-4-carbothioamide |
InChI |
InChI=1S/C11H14N2S2/c14-11(13-6-8-15-9-7-13)12-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14) |
InChI 键 |
PCUGGIIUXSDCEJ-UHFFFAOYSA-N |
SMILES |
C1CSCCN1C(=S)NC2=CC=CC=C2 |
规范 SMILES |
C1CSCCN1C(=S)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)


![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)


![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone](/img/structure/B249429.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B249431.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249432.png)